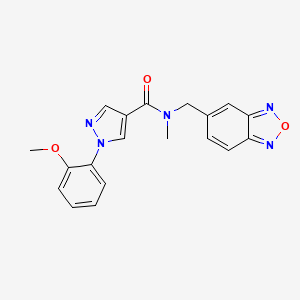

![molecular formula C19H31N5O B5503781 1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)

1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one" represents a unique chemical structure that belongs to the class of triazaspiro compounds, which are known for their diverse chemical and biological properties. The synthesis and analysis of such compounds contribute significantly to the fields of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazaspiro compounds involves multi-step reactions that typically start with the formation of the core pyrimidine or triazole ring, followed by the introduction of the spiro linkage and subsequent functionalization to introduce various substituents. For example, Kuroyan et al. (1986) described the synthesis of 1,4,9-triazaspiro[5.5]undecane and 3,7,11-triazaspiro[5.6]dodecane derivatives through bromination, cyanoethylation, and alkylation processes (Kuroyan & Sarkisyan, 1986).

Molecular Structure Analysis

The determination of molecular structures of such compounds often involves X-ray crystallography. For instance, the crystal structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, has been elucidated, showcasing the complex molecular geometry and the arrangement of substituents around the spiro center (Moser et al., 2005).

Chemical Reactions and Properties

Triazaspiro compounds participate in a variety of chemical reactions, such as nucleophilic substitution, oxidation, and cyclization, which modify their chemical properties. For example, the synthesis and reactions of triazole-pyrimidinyl derivatives have been explored, indicating the potential for diverse chemical transformations (Farghaly, 2008).

Scientific Research Applications

Synthesis and Antimicrobial Activity : This compound has been involved in the synthesis of new pyridothienopyrimidines and pyridothienotriazines. Some of these compounds were tested for their antimicrobial activities, showing potential in the field of medicinal chemistry and pharmacology (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential Mimic of Transaminases : It has been synthesized as a potential bifunctional mimic of transaminases. This involves attaching it to a pyridoxamine nucleus, which could have implications for enzymatic studies and biochemistry (Wu & Ahlberg, 1992).

HIV Entry Inhibitor : The compound has been studied for its role as a potent noncompetitive allosteric antagonist of the CCR5 receptor, with significant antiviral effects against HIV-1. This makes it a subject of interest in virology and drug development for HIV treatment (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Synthesis in Heterocyclic Systems : The compound plays a role in the synthesis of various heterocyclic systems. It has been used to synthesize derivatives like pyrido[1,2-a]pyrimidin-4-ones, demonstrating its utility in organic chemistry and drug design (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Role in Novel Heterocyclic Synthesis : Its derivatives have been synthesized and evaluated for their antimicrobial activities. This underscores its importance in developing new chemotherapeutic agents (Hossain & Bhuiyan, 2009).

Synthesis of Triazolopyrimidines : The compound has been used in the synthesis of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones, contributing to advancements in medicinal chemistry (Farghaly, 2008).

Mechanism of Action

properties

IUPAC Name |

1,10-dimethyl-4-(2-methyl-5-propylpyrimidin-4-yl)-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O/c1-5-6-16-13-20-15(2)21-18(16)24-12-11-23(4)19(14-24)8-7-17(25)22(3)10-9-19/h13H,5-12,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWPURFCCVRAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1N2CCN(C3(C2)CCC(=O)N(CC3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

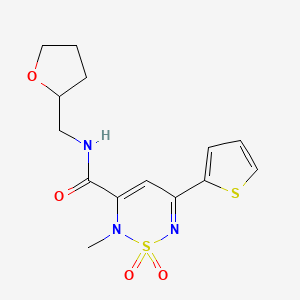

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

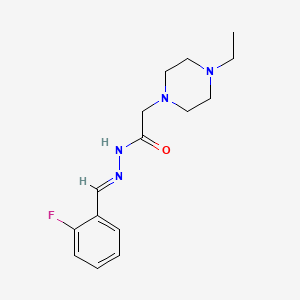

![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)

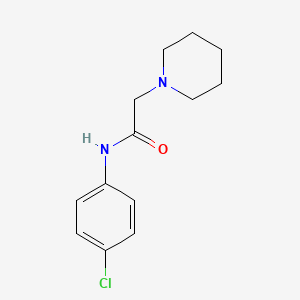

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)

![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)